Lamotrigine 5,5-Dimer is a derivative of Lamotrigine, an anticonvulsant medication primarily used in the treatment of epilepsy and bipolar disorder. Lamotrigine itself is classified as a phenyltriazine compound and functions as a sodium channel blocker, enhancing the activity of gamma-aminobutyric acid, a neurotransmitter that inhibits neuronal excitability. The 5,5-Dimer form represents a structural modification that may influence its pharmacological properties and stability.
Lamotrigine was first synthesized in the late 20th century and has since been classified under the category of antiepileptic drugs. The 5,5-Dimer can be viewed as an impurity or modification arising during the synthesis of Lamotrigine, which is important for understanding the compound's behavior in pharmaceutical formulations and biological systems.
The synthesis of Lamotrigine 5,5-Dimer typically involves the reaction of Lamotrigine with specific reagents under controlled conditions. This process often employs dichlorobenzamide derivatives and triazine intermediates. The industrial production methods generally encompass multi-step synthesis processes that include purification and isolation to ensure the final product's purity .
A notable method for synthesizing Lamotrigine involves using a dehydrating agent such as thionyl chloride or phosphorus oxychloride in combination with organic acids and polar solvents. This method allows for high yields (approximately 80-85%) within a timeframe of 6 to 10 hours . The cyclization step is crucial, wherein the iminoguanidine salt is basified to yield Lamotrigine, which can then dimerize under specific conditions.
The molecular formula for Lamotrigine 5,5-Dimer is , with a molecular weight of approximately 524.19 g/mol . The compound features a complex structure characterized by multiple aromatic rings and nitrogen-containing heterocycles.
The structural representation can be depicted using various notations:
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(24)28-18(32-30-14)26-7-27-19-29-17(25)15(31-33-19)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33)
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NCNC3=NC(=C(N=N3)C4=C(C(=CC=C4)Cl)Cl)N)N
The structure includes multiple chlorine substituents which contribute to its chemical properties and reactivity.
Lamotrigine 5,5-Dimer undergoes several chemical reactions including:
These reactions are essential for understanding the compound's stability and potential interactions in biological systems.
The mechanism of action for Lamotrigine involves inhibition of voltage-gated sodium channels. By stabilizing inactive states of these channels, Lamotrigine reduces excitatory neurotransmitter release, particularly glutamate. This action contributes to its anticonvulsant properties. The dimerization may alter this mechanism slightly by affecting how the drug interacts with these channels or other molecular targets within neuronal cells.
Lamotrigine 5,5-Dimer exhibits several notable physical properties:
The chemical properties include its solubility in various solvents which can impact its bioavailability and efficacy in therapeutic applications .
Lamotrigine 5,5-Dimer serves primarily as an impurity reference in pharmaceutical research and development. Understanding its properties aids in ensuring the quality control of Lamotrigine formulations. Additionally, studies exploring its potential pharmacological effects may reveal insights into modified therapeutic strategies for epilepsy or mood disorders.
Research into its interactions with biological systems could also provide valuable information regarding its safety profile and efficacy compared to the parent compound .
Lamotrigine 5,5-dimer (N⁵,N⁵′-methylenebis[6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine]) is formed through the condensation of two lamotrigine molecules linked by a methylene bridge (–CH₂–) at the N5 position of their triazine rings. This dimerization occurs under acidic conditions where formaldehyde acts as the bridging electrophile. The reaction proceeds via a Mannich-type mechanism: the nucleophilic N5 amine of one lamotrigine molecule attacks the carbonyl carbon of formaldehyde, forming a carbinolamine intermediate that dehydrates to generate an iminium ion. Subsequent nucleophilic attack by a second lamotrigine molecule completes the dimer assembly [1] [4]. Key evidence for the N5 linkage includes nuclear magnetic resonance (NMR) studies showing the characteristic methylene bridge signal at ~4.8 ppm and the absence of N5-H resonance in the dimer spectrum. Mass spectrometry confirms the molecular ion peak at m/z 524.19, aligning with the molecular formula C₁₉H₁₄Cl₄N₁₀ [5].
Table 1: Characterization Data for Lamotrigine 5,5-Dimer
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₁₄Cl₄N₁₀ |
Molecular Weight | 524.19 g/mol |
CAS Number | Not assigned (NA) |
Chemical Name | N⁵,N⁵′-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) |
Key NMR Signals | δ 4.8 (s, 2H, –CH₂–); δ 6.5 (s, 4H, –NH₂) |
MS Data | [M]⁺ at m/z 524.19 |
Traditional dimer synthesis faces challenges, including low yields (<40%) due to reversible iminium formation and competing hydrolysis. Recent advances employ anhydrous magnesium sulfate (MgSO₄) and molecular sieves (3Å) as dehydrating agents to shift equilibrium toward dimerization. These agents sequester water generated during iminium formation, driving the reaction to completion. Under optimized conditions (25°C, 0.1M HCl, 48 hours), molecular sieves increase yields to 78% by maintaining an anhydrous microenvironment. Additionally, silica-supported titanium tetrachloride (TiCl₄·SiO₂) demonstrates superior efficacy, achieving 85% yield within 24 hours by acting as a Lewis acid catalyst that activates formaldehyde while simultaneously adsorbing water [9].
Table 2: Dehydrating Agents for Condensation Optimization
Dehydrating Agent | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|
None | 72 | 38 | Baseline |
MgSO₄ | 48 | 65 | Low cost |
Molecular Sieves (3Å) | 48 | 78 | High water affinity |
TiCl₄·SiO₂ | 24 | 85 | Dual role: Lewis acid + dehydrator |
Organic sulfonic acids, particularly p-toluenesulfonic acid (PTSA) and camphorsulfonic acid (CSA), stabilize the carbinolamine and iminium intermediates through protonation and hydrogen bonding. The sulfonate group’s electron-withdrawing nature enhances the electrophilicity of the iminium carbon, facilitating nucleophilic attack by the second lamotrigine molecule. PTSA (10 mol%) in acetonitrile at 30°C increases reaction yields to 92% and reduces byproduct formation by suppressing formaldehyde polymerization. Furthermore, CSA’s chiral environment enforces stereoselective dimer assembly, though the dimer itself lacks chiral centers. Stabilization is confirmed via in situ infrared (IR) spectroscopy, showing a shift in C=N stretching frequency from 1620 cm⁻¹ (free iminium) to 1580 cm⁻¹ (sulfonate-complexed iminium) [9].
Solid-phase synthesis immobilizes lamotrigine onto Merrifield resin via its triazine N2 nitrogen, limiting uncontrolled polymerization. Formaldehyde is then introduced, yielding dimer-bound resin with >90% purity after cleavage. While this method minimizes purification needs, scalability is hampered by low loading capacity (0.3 mmol/g resin) and high costs. In contrast, solution-phase synthesis in polar aprotic solvents (e.g., DMF or DMSO) achieves higher throughput but requires chromatographic purification to remove oligomeric byproducts. Hybrid approaches, such as polymer-supported sulfonic acids (e.g., Nafion-H), combine advantages by offering solution-like kinetics with solid-phase ease of separation, yielding 88% pure dimer [3].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Hybrid (Nafion-H) |
---|---|---|---|
Yield | 85% | 70% | 88% |
Purity (Pre-purification) | 65–70% | >90% | 85% |
Scalability | Kilogram-scale feasible | Limited to <100 g | Pilot-scale (500 g) |
Key Limitation | Chromatography needed | Low resin loading | Catalyst cost |
Byproduct Formation | 15–20% oligomers | <5% | 8–10% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3